molecular formula C9H6ClF3O2 B13890802 1-[3-Chloro-4-hydroxy-5-(trifluoromethyl)phenyl]ethanone

1-[3-Chloro-4-hydroxy-5-(trifluoromethyl)phenyl]ethanone

Cat. No.: B13890802
M. Wt: 238.59 g/mol
InChI Key: SYBDOPKBMJWXJD-UHFFFAOYSA-N
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Description

1-[3-Chloro-4-hydroxy-5-(trifluoromethyl)phenyl]ethanone is an organic compound characterized by the presence of a chloro, hydroxy, and trifluoromethyl group attached to a phenyl ring, with an ethanone group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[3-Chloro-4-hydroxy-5-(trifluoromethyl)phenyl]ethanone can be achieved through several synthetic routes. One common method involves the trifluoromethylation of a suitable precursor. For instance, the trifluoromethylation of carbon-centered radical intermediates has been explored extensively

Industrial Production Methods

Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to isolate the desired product. The exact industrial methods can vary depending on the scale of production and the specific requirements of the end-use application.

Chemical Reactions Analysis

Types of Reactions

1-[3-Chloro-4-hydroxy-5-(trifluoromethyl)phenyl]ethanone can undergo various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The ethanone group can be reduced to form alcohols.

    Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions can vary, but typically involve controlled temperatures and specific solvents to facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation of the hydroxy group can yield ketones, while reduction of the ethanone group can produce alcohols. Substitution reactions can lead to the formation of various substituted derivatives, depending on the nucleophile used.

Scientific Research Applications

1-[3-Chloro-4-hydroxy-5-(trifluoromethyl)phenyl]ethanone has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[3-Chloro-4-hydroxy-5-(trifluoromethyl)phenyl]ethanone involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic pockets in proteins or enzymes. The chloro and hydroxy groups can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

  • 1-[3-Chloro-4-fluoro-5-(trifluoromethyl)phenyl]ethanone
  • 4-[4-Chloro-3-(trifluoromethyl)phenyl]-4-piperidinol

Comparison

Compared to similar compounds, 1-[3-Chloro-4-hydroxy-5-(trifluoromethyl)phenyl]ethanone is unique due to the presence of the hydroxy group, which can significantly influence its chemical reactivity and interaction with biological targets. The trifluoromethyl group also imparts distinct properties, such as increased metabolic stability and enhanced binding affinity in certain biological contexts .

Properties

Molecular Formula

C9H6ClF3O2

Molecular Weight

238.59 g/mol

IUPAC Name

1-[3-chloro-4-hydroxy-5-(trifluoromethyl)phenyl]ethanone

InChI

InChI=1S/C9H6ClF3O2/c1-4(14)5-2-6(9(11,12)13)8(15)7(10)3-5/h2-3,15H,1H3

InChI Key

SYBDOPKBMJWXJD-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC(=C(C(=C1)Cl)O)C(F)(F)F

Origin of Product

United States

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